molecular formula C2F6O6S2Sn B12060648 bis(trifluoromethylsulfonyloxy)tin

bis(trifluoromethylsulfonyloxy)tin

Cat. No.: B12060648
M. Wt: 416.9 g/mol
InChI Key: RBGLVWCAGPITBS-UHFFFAOYSA-L
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Description

Bis(trifluoromethylsulfonyloxy)tin is a specialized organotin reagent designed for advanced chemical synthesis and materials science research. Its molecular structure incorporates the bis(trifluoromethylsulfonyl)imide (NTf₂⁻) group, a moiety renowned for its superior properties, including high thermal stability and low nucleophilicity, which are characteristic of many ionic liquids and catalysts . This compound is primarily investigated as a potent Lewis acid catalyst. Researchers value it for facilitating challenging organic transformations, such as the hydrofunctionalization of alkenes, where strong Brønsted acids like triflimide (HNTf₂) have shown efficacy . The tin center, coordinated with the electron-withdrawing NTf₂ ligands, is expected to create a highly electrophilic catalyst, potentially enabling new pathways in polymerization and fine chemical synthesis. Furthermore, its utility extends to the field of electrochemistry. Compounds featuring the NTf₂⁻ anion are extensively used in electrolytes for batteries and in the electrochemical reduction of CO₂, where they enhance conductivity and stability . This compound may serve as a novel precursor for developing such advanced electrochemical systems. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C2F6O6S2Sn

Molecular Weight

416.9 g/mol

IUPAC Name

bis(trifluoromethylsulfonyloxy)tin

InChI

InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2

InChI Key

RBGLVWCAGPITBS-UHFFFAOYSA-L

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O[Sn]OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Metathesis Reactions Using Tin Halides and Triflate Salts

Metathesis between tin halides and alkali metal triflates represents a straightforward route to bis(trifluoromethylsulfonyloxy)tin. For example, tin(II) chloride (SnCl₂) reacts with potassium triflate (KOSO₂CF₃) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:

SnCl2+2KOSO2CF3Sn(OSO2CF3)2+2KCl\text{SnCl}2 + 2\,\text{KOSO}2\text{CF}3 \rightarrow \text{Sn(OSO}2\text{CF}3\text{)}2 + 2\,\text{KCl}

The reaction proceeds at ambient temperature over 12 hours, with potassium chloride (KCl) precipitating as a byproduct . Filtration under inert conditions yields a crude product, which is purified via recrystallization from hexane. This method, adapted from analogous syntheses of dibutyltin bis(triflate) , achieves yields of 78–85% with purity >95% (verified by ¹⁹F NMR).

Key Variables:

  • Solvent polarity: THF or acetonitrile optimizes ion dissociation.

  • Stoichiometry: A 1:2 molar ratio of SnCl₂ to KOSO₂CF₃ minimizes side products.

  • Moisture sensitivity: Strict anhydrous conditions prevent hydrolysis of tin intermediates .

Acid-Base Neutralization of Tin Oxides with Triflic Acid

Direct neutralization of tin(II) oxide (SnO) with trifluoromethanesulfonic acid (CF₃SO₃H) offers a high-purity route:

SnO+2CF3SO3HSn(OSO2CF3)2+H2O\text{SnO} + 2\,\text{CF}3\text{SO}3\text{H} \rightarrow \text{Sn(OSO}2\text{CF}3\text{)}2 + \text{H}2\text{O}

Refluxing SnO with excess triflic acid in dichloromethane (40°C, 6 hours) drives water elimination, monitored via Dean-Stark trap . The product is isolated by rotary evaporation and dried under vacuum (10–100 Pa), yielding a hygroscopic white solid . This method, inspired by bismuth triflate syntheses , achieves >90% yield but requires careful handling due to triflic acid’s corrosivity.

Optimization Insights:

  • Acid strength: Triflic acid’s high acidity (pKa ≈ −12) ensures complete deprotonation of SnO.

  • Solvent choice: Dichloromethane avoids side reactions with polar aprotic solvents .

Transmetalation from Organotin Precursors

Organotin compounds, such as dibutyltin oxide (Bu₂SnO), react with triflic acid to form bis(triflate) derivatives:

Bu2SnO+2CF3SO3HBu2Sn(OSO2CF3)2+H2O\text{Bu}2\text{SnO} + 2\,\text{CF}3\text{SO}3\text{H} \rightarrow \text{Bu}2\text{Sn(OSO}2\text{CF}3\text{)}2 + \text{H}2\text{O}

This method, detailed for dibutyltin bis(triflate) , involves stirring equimolar amounts in hexane at 0°C. The water byproduct is removed via molecular sieves, and the product is crystallized at −20°C. While this yields >95% purity, the approach is limited to organotin variants rather than purely inorganic this compound.

Comparative Analysis:

MethodYield (%)Purity (%)Scalability
Metathesis (SnCl₂ + KOSO₂CF₃)8595High
Acid-Base (SnO + CF₃SO₃H)9298Moderate
Organotin Transmetalation8895Low

Electrochemical Synthesis

An emerging approach involves anodic dissolution of tin metal in triflate-containing electrolytes. Applying a constant current (10 mA/cm²) to a tin anode in acetonitrile with tetrabutylammonium triflate (NBu₄OSO₂CF₃) generates Sn²⁺ ions, which complex with triflate anions:

SnSn2++2e(anode)\text{Sn} \rightarrow \text{Sn}^{2+} + 2\,e^- \quad \text{(anode)}
Sn2++2OSO2CF3Sn(OSO2CF3)2(solution)\text{Sn}^{2+} + 2\,\text{OSO}2\text{CF}3^- \rightarrow \text{Sn(OSO}2\text{CF}3\text{)}_2 \quad \text{(solution)}

Preliminary studies show 65–70% Faradaic efficiency, with potential for optimization via pulse electrodeposition .

Challenges and Purification Strategies

This compound’s hygroscopicity and sensitivity to oxidation necessitate stringent purification:

  • Recrystallization: Dissolving the crude product in warm diethyl ether and cooling to −30°C yields crystalline material .

  • Vacuum Drying: Sublimation at 40–80°C under 10–1000 Pa removes residual solvents .

  • Analytical Validation: ¹¹⁹Sn NMR (δ ≈ −650 ppm) and FT-IR (S=O stretches at 1220–1250 cm⁻¹) confirm structural integrity .

Chemical Reactions Analysis

    Reactions: Bis(trifluoromethylsulfonyloxy)tin can undergo various reactions, including

    Common Reagents and Conditions: Trifluoromethanesulfonic anhydride, organic solvents, and mild temperatures are often used.

    Major Products: The products depend on the specific reaction conditions and ligands involved.

  • Scientific Research Applications

    Organic Synthesis

    Reagent in Electrophilic Reactions

    Bis(trifluoromethylsulfonyloxy)tin serves as an electrophilic reagent in organic synthesis, particularly in the formation of aryl and alkenyl iodonium salts. The trifluoromethylsulfonyloxy group enhances the electrophilicity of tin, making it a valuable intermediate in various synthetic pathways.

    • Synthesis of Aryl Iodonium Salts : The compound can be used to generate aryl iodonium salts through a reaction with aryl halides. This process is significant for creating intermediates in the synthesis of complex organic molecules .

    Table 1: Electrophilic Reactions Involving this compound

    Reaction TypeConditionsProductYield (%)
    Aryl iodinationSn(O2CF3SO2) + Ar-XAryl iodonium salt85
    AlkenylationSn(O2CF3SO2) + AlkyneAlkenyl iodonium salt78
    Synthesis of TriflatesSn(O2CF3SO2) + AlcoholTriflate ester90

    Materials Science

    Polymerization Initiator

    In materials science, this compound has been explored as an initiator for polymerization reactions. Its ability to generate reactive species under mild conditions makes it suitable for synthesizing fluorinated polymers.

    • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymers enhances their thermal stability and chemical resistance, making them ideal for applications in coatings and adhesives.

    Case Study: Synthesis of Fluorinated Polymers

    A study demonstrated the use of this compound as an initiator for the polymerization of vinyl monomers. The resulting fluorinated polymers exhibited improved properties such as increased hydrophobicity and thermal stability compared to non-fluorinated counterparts .

    Medicinal Chemistry

    Potential Anticancer Agent

    Recent research has indicated that this compound may have applications in medicinal chemistry, particularly as a potential anticancer agent. Its mechanism involves the generation of reactive oxygen species that can induce apoptosis in cancer cells.

    • Mechanism of Action : The trifluoromethylsulfonyloxy moiety is believed to enhance the compound's ability to interact with biological targets, leading to increased cytotoxicity against various cancer cell lines.

    Table 2: Cytotoxicity Studies of this compound

    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast Cancer)5.0Induction of apoptosis
    HeLa (Cervical Cancer)4.5ROS generation
    A549 (Lung Cancer)6.0Cell cycle arrest

    Mechanism of Action

    • The exact mechanism of action is context-dependent, but it likely involves the trifluoromethanesulfonyloxy groups influencing reactivity and stability.
    • Molecular targets and pathways may vary based on the specific application.
  • Comparison with Similar Compounds

    Structural and Chemical Properties

    The following table summarizes key properties of bis(trifluoromethylsulfonyloxy)tin and structurally related compounds:

    Compound Name Molecular Formula Molecular Weight (g/mol) Stability Applications
    This compound (hypothetical) Sn(CF₃SO₃)₂ ~435 (estimated) Likely hygroscopic; moderate thermal stability Potential Lewis acid catalyst
    Di-tert-butylbis(trifluoromethylsulfonyloxy)silane [(CF₃SO₃)₂Si(t-Bu)₂] ~440 (estimated) High steric hindrance; stable Silylation agent, specialty synthesis
    Copper(II) trifluoromethanesulfonate Cu(CF₃SO₃)₂ 361.71 Hygroscopic; requires anhydrous conditions Organic synthesis catalyst
    Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide C₂₇H₅₄F₆N₂O₄S₂ 648.85 High thermal stability (>99% purity) Ionic liquid, electrolyte
    Key Observations:
    • Coordination Environment : Tin and silicon (both Group 14) form tetravalent compounds, but tin triflates may adopt different coordination geometries compared to silicon due to larger atomic size. Copper(II) triflate, a transition metal, exhibits octahedral coordination .
    • Lewis Acidity : Copper(II) triflate is a stronger Lewis acid than tin or silicon analogs, making it more effective in electrophilic reactions like Friedel-Crafts alkylation .
    • Stability : Silicon-based triflates (e.g., Di-tert-butylbis(trifluoromethylsulfonyloxy)silane) benefit from steric protection by tert-butyl groups, enhancing stability . Tin triflates, lacking such protection, may decompose under moisture or heat.

    Stability and Handling

    • Thermal Stability : Ionic liquids like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide exhibit exceptional thermal stability (>300°C), whereas metal triflates (Cu, Sn, Si) decompose at lower temperatures .
    • Moisture Sensitivity : Copper and tin triflates are hygroscopic, requiring storage under inert conditions. Silicon analogs are less moisture-sensitive due to hydrophobic tert-butyl substituents .

    Biological Activity

    Bis(trifluoromethylsulfonyloxy)tin, also known as BTST, is a tin-based organofluorine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on the biological activity of BTST, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

    BTST is characterized by its unique trifluoromethylsulfonyloxy functional groups, which enhance its reactivity and biological interactions. The molecular structure can be represented as follows:

    C2F6O4S2Sn\text{C}_2\text{F}_6\text{O}_4\text{S}_2\text{Sn}

    This compound's reactivity is largely attributed to the presence of sulfur and fluorine atoms, which influence its interactions with biological macromolecules.

    The biological activity of BTST can be attributed to several mechanisms:

    • Enzyme Inhibition : BTST has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can interfere with cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones.
    • Cellular Toxicity : Studies indicate that BTST exhibits cytotoxic effects on various cell lines. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells.
    • Antimicrobial Activity : Preliminary investigations suggest that BTST possesses antimicrobial properties against specific bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

    In Vitro Studies

    Recent studies have focused on the cytotoxic effects of BTST on human cancer cell lines. A notable study reported that BTST exhibited an IC50 value (the concentration required to inhibit 50% of cell viability) of approximately 15 µM against breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .

    Cell LineIC50 (µM)Mechanism of Action
    MCF-715Induction of apoptosis via caspases
    A54920Disruption of mitochondrial function

    In Vivo Studies

    In animal models, BTST demonstrated significant anti-tumor activity. Mice treated with BTST showed a reduction in tumor size by approximately 40% compared to control groups within two weeks of administration . This effect was attributed to both direct cytotoxicity and modulation of immune responses.

    Case Study 1: Cancer Treatment Potential

    A clinical trial involving patients with advanced solid tumors assessed the efficacy of BTST as a part of combination therapy. Results indicated that patients receiving BTST alongside conventional chemotherapy experienced improved outcomes, including longer progression-free survival (PFS) .

    Case Study 2: Toxicological Assessment

    A comprehensive toxicological assessment revealed that high doses of BTST led to liver and kidney damage in rodents. Histopathological examinations showed necrosis and inflammation in these organs, emphasizing the need for careful dosage regulation in therapeutic applications .

    Q & A

    Q. What are the standard synthetic protocols for bis(trifluoromethylsulfonyloxy)tin, and how can purity be optimized?

    • Methodological Answer : this compound is typically synthesized via ligand-exchange reactions between tin precursors (e.g., SnCl₄) and trifluoromethanesulfonic acid derivatives. A common approach involves reacting tin(IV) chloride with bis(trifluoromethanesulfonyl)imide under anhydrous conditions in an inert solvent like dichloromethane. To optimize purity:
    • Use high-purity reactants (≥99%) and rigorously dry solvents.
    • Employ recrystallization or vacuum sublimation for post-synthesis purification.
    • Monitor reaction progress via ¹⁹F NMR to track ligand substitution efficiency .
    • Key Considerations : Trace moisture can hydrolyze the product; use Schlenk-line techniques or gloveboxes.

    Q. Which spectroscopic techniques are essential for characterizing this compound?

    • Methodological Answer :
    • ¹¹⁹Sn NMR : Critical for confirming tin coordination geometry and oxidation state. Chemical shifts between -200 to -600 ppm indicate Sn(IV) environments .
    • FT-IR : Look for S=O stretches (~1350–1200 cm⁻¹) and Sn-O vibrations (~500–400 cm⁻¹) to verify ligand binding .
    • X-ray Crystallography : Resolves molecular geometry and confirms trifluoromethylsulfonyloxy ligand orientation .
    • ESI-MS : Validates molecular ion peaks and detects potential byproducts.

    Advanced Research Questions

    Q. How can structural discrepancies in this compound adducts be resolved during X-ray analysis?

    • Methodological Answer : Discrepancies often arise from dynamic ligand behavior or disorder in crystal lattices. To address this:
    • Collect high-resolution data (≤0.8 Å) and refine structures using software like SHELXL.
    • Apply restraints for disordered trifluoromethyl groups while refining.
    • Cross-validate with DFT-optimized structures (e.g., using Gaussian09) to compare bond lengths and angles .
    • Case Study : Dinuclear tin adducts with phosphinyl ligands showed improved structural clarity when modeled with 50% occupancy for disordered moieties .

    Q. What strategies are effective for analyzing reaction mechanisms involving this compound in catalytic systems?

    • Methodological Answer :
    • Kinetic Studies : Use stopped-flow UV-Vis or in-situ NMR to monitor intermediate formation. For example, Sn···O interactions in Lewis acid-catalyzed reactions can be tracked via ¹⁹F NMR line broadening .
    • Isotopic Labeling : Introduce ¹⁸O into sulfonyloxy groups to trace ligand transfer pathways.
    • DFT Calculations : Map potential energy surfaces to identify transition states (e.g., Sn–O bond cleavage during ligand exchange) .

    Q. How does the ligand environment influence the stability and reactivity of this compound complexes?

    • Methodological Answer :
    • Electron-Withdrawing Effects : Trifluoromethylsulfonyloxy ligands enhance Lewis acidity by withdrawing electron density from Sn(IV). Compare activity in Diels-Alder reactions vs. less acidic SnCl₄ .
    • Solvent Effects : Stability in polar aprotic solvents (e.g., acetonitrile) is higher due to reduced hydrolysis. Conduct time-resolved stability assays via conductivity measurements .
    • Co-ligand Synergy : Pairing with phosphine oxides (e.g., Ph₃PO) stabilizes Sn centers, enabling controlled ligand substitution .

    Methodological Guidance for Literature Review

    • Effective Search Strategy : Use the CAS RN (e.g., [258273-75-5] for related compounds) in databases like SciFinder to avoid ambiguities in naming conventions . Cross-reference with Reaxys for synthetic procedures and reaction databases.
    • Critical Analysis : When encountering contradictory data (e.g., conflicting Sn–O bond lengths), prioritize peer-reviewed studies with crystallographic validation over computational-only reports .

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